(R)-[(1R,2R,4R,5S)-1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide
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Overview
Description
®-[(1R,2R,4R,5S)-1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-1-azoniabicyclo[222]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide is a complex organic compound with a unique structure that includes a bicyclic octane ring, a quinoline moiety, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-[(1R,2R,4R,5S)-1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide involves multiple steps, starting with the preparation of the bicyclic octane ring and the quinoline moiety. The key steps include:
Formation of the Bicyclic Octane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group modifications to introduce the azoniabicyclo structure.
Introduction of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent in the presence of a catalyst.
Coupling of the Two Fragments: The bicyclic octane and quinoline fragments are coupled using a suitable linker, such as a methylene bridge, under basic conditions.
Introduction of the Trifluoromethyl-Substituted Phenyl Group: This step involves the use of a Friedel-Crafts alkylation reaction to attach the trifluoromethyl-substituted phenyl group to the bicyclic octane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, such as the Diels-Alder reaction and Friedel-Crafts alkylation, to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the quinoline ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the azoniabicyclo structure, potentially converting it to a more saturated bicyclic system.
Substitution: The trifluoromethyl-substituted phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated bicyclic systems.
Substitution: Various functionalized derivatives of the trifluoromethyl-substituted phenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a pharmacophore can be investigated. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new drugs for various diseases, including cancer and infectious diseases.
Industry
In industry, the compound’s unique properties could be utilized in the development of new materials, such as polymers or coatings, with specific desired characteristics.
Mechanism of Action
The mechanism of action of ®-[(1R,2R,4R,5S)-1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **®-[(1R,2R,4R,5S)-1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride
- **®-[(1R,2R,4R,5S)-1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide
Uniqueness
The uniqueness of ®-[(1R,2R,4R,5S)-1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide lies in its specific combination of structural features, including the trifluoromethyl-substituted phenyl group, the quinoline moiety, and the azoniabicyclo structure. These features confer unique chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C29H29BrF6N2O2 |
---|---|
Molecular Weight |
631.4 g/mol |
IUPAC Name |
(R)-[(1R,2R,4R,5S)-1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide |
InChI |
InChI=1S/C29H29F6N2O2.BrH/c1-3-18-16-37(15-17-10-20(28(30,31)32)13-21(11-17)29(33,34)35)9-7-19(18)12-26(37)27(38)23-6-8-36-25-5-4-22(39-2)14-24(23)25;/h3-6,8,10-11,13-14,18-19,26-27,38H,1,7,9,12,15-16H2,2H3;1H/q+1;/p-1/t18-,19-,26-,27-,37+;/m1./s1 |
InChI Key |
CEPBZHWOOPGNNH-BCNMJRJISA-M |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@H]4CC[N@@+]3(C[C@H]4C=C)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)O.[Br-] |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)O.[Br-] |
Origin of Product |
United States |
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